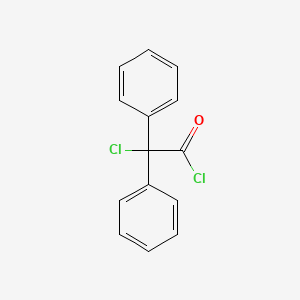

2-Chloro-2,2-diphenylacetyl chloride

Descripción

The exact mass of the compound 2-Chloro-2,2-diphenylacetyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400463. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-2,2-diphenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2,2-diphenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-2,2-diphenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHKZAUDRWRXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183261 | |

| Record name | Acetyl chloride, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2902-98-9 | |

| Record name | α-Chloro-α-phenylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, chlorodiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2902-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl chloride, chlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-α,α-diphenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-2,2-Diphenylacetyl Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDU827PD7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Introduction: Unveiling a Bifunctional Reagent of Strategic Importance

An In-depth Technical Guide to 2-Chloro-2,2-diphenylacetyl chloride (CAS 2902-98-9) for Researchers and Drug Development Professionals

2-Chloro-2,2-diphenylacetyl chloride, identified by CAS number 2902-98-9, is a highly reactive, bifunctional organic compound. Its structure, featuring two distinct reactive sites—a highly electrophilic acyl chloride and a tertiary α-chloro carbon—renders it a valuable and versatile building block in advanced organic synthesis. For researchers and scientists in drug development, this reagent provides a strategic entry point for introducing the sterically demanding and pharmaceutically relevant diphenylacetyl moiety into target molecules. The presence of the additional chlorine atom offers a secondary handle for subsequent chemical modifications, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its use in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective handling in any experimental protocol. The key physicochemical data for 2-Chloro-2,2-diphenylacetyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2902-98-9 | [1] |

| Molecular Formula | C₁₄H₁₀Cl₂O | [1] |

| Molecular Weight | 265.13 g/mol | [2] |

| Appearance | White to light yellow powder/solid | [3] |

| Melting Point | 47-52 °C | [1][4] |

| Boiling Point | 193 °C at 27 mmHg (180 °C at 14 Torr) | [1][2] |

| Density | ~1.286 g/cm³ | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents like chloroform and DMSO. | [5] |

| Synonyms | α-Chloro-α,α-diphenylacetyl chloride, Chlorodiphenylacetyl chloride | [2] |

Synthesis and Purification: A Strategic Approach

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-2,2-diphenylacetyl chloride is sparsely documented in readily available literature, a robust synthetic strategy can be devised based on well-established organic transformations. A logical and field-proven approach involves a two-step sequence starting from the corresponding carboxylic acid, diphenylacetic acid.

Step 1: Formation of the Acyl Chloride Precursor

The initial and critical step is the conversion of diphenylacetic acid to its corresponding acyl chloride, diphenylacetyl chloride. This is a standard transformation for which thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

An established protocol for this conversion is detailed in Organic Syntheses, a highly trusted source for reliable chemical preparations.[6] The reaction involves refluxing diphenylacetic acid with an excess of thionyl chloride, often in an inert solvent like benzene or toluene, to drive the reaction to completion.

Step 2: α-Chlorination of the Acyl Chloride

The second step involves the selective chlorination at the α-carbon. This position is activated for halogenation due to the electron-withdrawing effect of the adjacent carbonyl group, which allows for the formation of an enol or enolate intermediate that can then be halogenated. Reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas, potentially with a Lewis acid catalyst, are suitable for this transformation.[7] The causality here is that the acid chloride is more stable to the reaction conditions than the parent carboxylic acid, preventing unwanted side reactions.

Purification Protocol

Purification of the final product is critical to ensure its suitability for subsequent high-stakes applications like drug synthesis. Based on its physical properties, two primary methods are viable:

-

Vacuum Distillation: Given its high boiling point, distillation under reduced pressure is the preferred method for purifying the liquid or molten product on a larger scale. This minimizes thermal decomposition.[1]

-

Recrystallization: For smaller scales or for obtaining a high-purity solid, recrystallization from a non-polar organic solvent (e.g., hexane) is effective. This technique was successfully employed for the precursor, diphenylacetyl chloride.[6]

Reactivity and Mechanistic Insights: The Dual Electrophile

The synthetic utility of 2-Chloro-2,2-diphenylacetyl chloride stems from its nature as a dual electrophile . The two chlorine atoms are attached to carbons of vastly different hybridizations and electronic environments, leading to distinct and predictable reactivity.

-

Acyl Chloride Carbonyl: This is the "hard" and more reactive electrophilic center. It is readily attacked by a wide range of nucleophiles in a classic Nucleophilic Acyl Substitution reaction.

-

α-Carbon: This sp³-hybridized carbon is a "soft" electrophilic center. The attached chlorine can be displaced by nucleophiles in an Sₙ1 or Sₙ2 fashion, though this reaction is generally slower than the attack at the carbonyl.

Mechanism: Nucleophilic Acyl Substitution

The reaction at the acyl chloride functionality proceeds via a two-step addition-elimination mechanism. This is a cornerstone reaction in organic chemistry, and its understanding is crucial for controlling reaction outcomes.

-

Nucleophilic Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl group reforms by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). The result is the substitution of the acyl chloride with the nucleophile.

This predictable reactivity allows for the facile synthesis of a variety of derivatives:

-

Reaction with Water: Hydrolysis yields the corresponding carboxylic acid, 2-chloro-2,2-diphenylacetic acid.

-

Reaction with Alcohols: Alcoholysis produces esters, which are common motifs in pharmaceuticals.

-

Reaction with Amines: Amidation with primary or secondary amines forms amides, a foundational linkage in countless biologically active molecules.

Applications in Drug Development and Research

The diphenylacetyl structural motif is a privileged scaffold found in several important pharmaceutical agents. While synthetic routes for these drugs may vary, the use of reagents like 2-Chloro-2,2-diphenylacetyl chloride or its precursors is a direct and powerful strategy for their construction. The core value lies in the ability to introduce the C(Ph)₂ moiety, which can modulate a drug's lipophilicity, metabolic stability, and interaction with biological targets.

Key examples where this structural core is essential include:

-

Methadone: A synthetic opioid used for pain management and in opioid maintenance therapy. Its synthesis involves the alkylation of diphenylacetonitrile.[8][9]

-

Loperamide (Imodium): An peripherally acting opioid receptor agonist used to treat diarrhea. Its synthesis also relies on intermediates derived from diphenylacetic acid.[7][10]

-

Diphenoxylate (Lomotil): Another opioid antidiarrheal agent whose structure is built upon a diphenylacetyl precursor.[11]

Exemplary Experimental Protocol: Amide Synthesis

To illustrate the practical application of 2-Chloro-2,2-diphenylacetyl chloride, the following section provides a detailed, self-validating protocol for the synthesis of an amide derivative. This procedure is based on established methods for acyl chloride reactions.

Objective: To synthesize N-benzyl-2-chloro-2,2-diphenylacetamide.

Materials:

-

2-Chloro-2,2-diphenylacetyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Step-by-Step Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-2,2-diphenylacetyl chloride (1.0 eq) and dissolve it in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Nucleophile Addition: Add a solution of benzylamine (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes. Maintaining a low temperature helps control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-2-chloro-2,2-diphenylacetamide.

Safety and Handling: A Corrosive and Hazardous Reagent

Due to its high reactivity, 2-Chloro-2,2-diphenylacetyl chloride is a hazardous material and must be handled with stringent safety precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage, and it may also cause respiratory irritation.[2]

| Hazard Information | Details |

| GHS Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P316: Get emergency medical help immediately. |

Source: Echemi[2]

Handling and Storage Protocol:

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols. Storage at 2-8°C is often recommended.[12][13]

-

Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand) and collect it into a sealed container for proper chemical waste disposal.

References

-

Synthesis of Loperamide. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

-

2-chloro-2,2-diphenylacetyl chloride. (2025). ChemSynthesis. Retrieved February 7, 2026, from [Link]

- Process for the production of diphenoxylate,its derivatives and its salts using an aqueous dmf solvent system. (1974). Google Patents.

- Method for synthesizing intermediate of methadone hydrochloride. (2011). Google Patents.

-

Synthesis of Methadone. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

- Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). (2013). Google Patents.

-

Diphenylketene. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

-

Synthesis of Methadone. (n.d.). Erowid. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses Collective Volume 3. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2013). Molecules. Retrieved February 7, 2026, from [Link]

-

New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. (2021). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

Diphenoxylate. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Diphenoxylate Hydrochloride. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

PTC Synthesis of Methadone. (2004). The Hive. Retrieved February 7, 2026, from [Link]

- Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. (2019). Google Patents.

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved February 7, 2026, from [Link]

-

Safety Data Sheet. (2025). Angene Chemical. Retrieved February 7, 2026, from [Link]

-

2-Chloro-2,2-diphenylacetyl chloride. (n.d.). Alkali Scientific. Retrieved February 7, 2026, from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. echemi.com [echemi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 622-08-2 | 2-(Benzyloxy)ethanol | Aryls | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]

- 7. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]

- 9. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]

- 11. Diphenoxylate - Wikipedia [en.wikipedia.org]

- 12. 16732-66-4 | (2-Bromophenyl)hydrazine | Aryls | Ambeed.com [ambeed.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis of 2-Chloro-2,2-diphenylacetyl Chloride

Target Molecule: 2-Chloro-2,2-diphenylacetyl chloride (CAS: 2902-98-9) Precursor: Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) Primary Application: Key intermediate in the synthesis of anticholinergic agents (e.g., Clidinium bromide).

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Chloro-2,2-diphenylacetyl chloride presents a unique challenge in process chemistry: the simultaneous activation of a carboxylic acid and the nucleophilic substitution of a sterically hindered tertiary alcohol.

While standard acyl chloride synthesis often utilizes oxalyl chloride or thionyl chloride under mild conditions, the presence of the

Strategic Selection:

-

Reagent: Thionyl Chloride (

) is selected over Phosphorus Pentachloride ( -

Rationale:

allows for a "cleaner" reaction profile where the byproducts ( -

Thermodynamics: The formation of the stable

bond in the sulfur dioxide byproduct provides the thermodynamic driving force for the difficult substitution of the tertiary hydroxyl group.

Mechanistic Pathway (Deep Dive)

The reaction proceeds through a dual-activation mechanism. Understanding this is critical for troubleshooting incomplete conversions.

-

Acyl Chloride Formation: The carboxylic acid reacts rapidly with

to form the acyl chloride. This is the kinetically faster step. -

Chlorosulfite Formation: The tertiary alcohol reacts with

to form a chlorosulfite ester intermediate. -

Nucleophilic Substitution (

/ Ion-Pair): The chlorosulfite decomposes. Due to the steric bulk of the two phenyl rings, this likely proceeds via an internal nucleophilic substitution (

Pathway Visualization

Figure 1: Sequential activation and substitution pathway for Benzilic Acid conversion.

Optimized Experimental Protocol

Safety Warning: Thionyl chloride reacts violently with water. The product is a lachrymator and corrosive.[1][2] All operations must be performed in a functioning fume hood.

Materials & Stoichiometry[3][4]

| Component | Role | Equivalence | Notes |

| Benzilic Acid | Substrate | 1.0 equiv | Dry thoroughly before use. |

| Thionyl Chloride | Reagent/Solvent | 3.0 - 5.0 equiv | Excess acts as solvent. |

| DMF | Catalyst | 0.05 equiv | Optional; accelerates acyl chloride formation. |

| Toluene | Co-solvent | N/A | Optional; if higher reflux temp is needed. |

Step-by-Step Methodology

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Attach a gas scrubber (NaOH trap) to the top of the condenser to neutralize escaping

and -

Charging: Charge the RBF with Benzilic Acid (solid).

-

Addition: Add Thionyl Chloride dropwise via the addition funnel at room temperature.

-

Observation: Immediate gas evolution (

) indicates the onset of reaction.

-

-

Reaction:

-

Heat the mixture slowly to reflux (approx. 75-80°C) .

-

Maintain reflux for 3 to 4 hours . The solution should turn from a suspension to a clear, yellowish liquid.

-

Endpoint: The cessation of gas evolution is a rough indicator.

-

-

Workup (Degassing):

-

Cool the reaction mixture to 40°C.

-

Apply a mild vacuum (using a trap) to remove excess

and dissolved gases. -

Critical Step: Add a small volume of dry toluene and re-evaporate (azeotropic removal) to ensure complete removal of thionyl chloride traces.

-

-

Purification:

-

The residue is typically a viscous oil that solidifies upon cooling or standing.

-

Distillation: If high purity is required, vacuum distillation can be performed (bp ~193°C at 27 mmHg), though thermal instability is a risk.

-

Crystallization: Recrystallization from dry hexane/petroleum ether is preferred for stability.

-

Process Control & Self-Validating Systems

In a research setting, blind adherence to time steps leads to failure. Use these checkpoints to validate the chemistry in real-time.

Analytical Checkpoints

| Checkpoint | Method | Expected Result | Interpretation |

| In-Process | TLC (Silica) | Disappearance of Benzilic Acid ( | Note: Convert an aliquot to methyl ester (MeOH quench) before spotting, as acid chlorides degrade on silica. |

| Endpoint | IR Spectroscopy | Shift in Carbonyl Stretch | Acid ( |

| Purity | Melting Point | 48-50°C | Sharp range indicates high purity. Broad range implies residual solvent or hydrolysis. |

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Critical Parameters

Issue: Product is a dark/black tar.

-

Cause: Overheating or "charring" due to the high reactivity of the benzylic carbocation.

-

Solution: Reduce reflux temperature. Use a solvent (Benzene or DCM) to dilute the reaction and control the exotherm, rather than using neat thionyl chloride.

Issue: Incomplete conversion of the Alcohol.

-

Cause: Steric hindrance of the two phenyl rings prevents the chlorosulfite from collapsing.

-

Solution: Add a catalytic amount of Pyridine or DMF. Pyridine acts as a base to sponge up

, driving the equilibrium forward, and nucleophilically activates the thionyl species.

Issue: Hydrolysis upon storage.

-

Cause: The

-chloro acid chloride is extremely hygroscopic. -

Solution: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Seal containers with Parafilm.

References

-

Sigma-Aldrich. (n.d.).[3] 2-Chloro-2,2-diphenylacetyl chloride Product Sheet. Retrieved from

- Ford-Moore, A. H. (1949). Reaction of Benzilic Acid with Thionyl Chloride. Journal of the Chemical Society.

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Diphenylacetyl chloride derivatives. Retrieved from

-

BenchChem. (2025).[4] Protocols for the Synthesis of Diphenylacetyl Chloride Derivatives. Retrieved from

Sources

Strategic Selection of Starting Materials for 2-Chloro-2,2-diphenylacetyl Chloride Synthesis

Executive Summary

2-Chloro-2,2-diphenylacetyl chloride (CAS: 2902-98-9) is a critical electrophilic intermediate in the synthesis of anticholinergic and antispasmodic pharmaceutical agents, including Clidinium bromide , Trospium chloride , and Diphenoxylate derivatives. Its structural core—a diphenyl-substituted alpha-carbon—imparts the necessary lipophilicity and receptor affinity required for muscarinic antagonists.

This guide details the selection, quality profiling, and handling of the primary starting materials required to synthesize this compound with high fidelity. The focus is on the Benzilic Acid route , utilizing Phosphorus Pentachloride (PCl₅) as the dual-functional chlorinating agent.[1] This pathway is preferred in industrial and research settings for its direct conversion of both the carboxylic and alpha-hydroxyl groups, bypassing the need for multi-step protection/deprotection sequences.

Retrosynthetic Analysis & Route Selection

To understand the material requirements, we must first visualize the disconnection of the target molecule. The steric bulk of the two phenyl rings at the alpha position makes nucleophilic substitution at this center challenging. Therefore, the starting material must already possess the carbon skeleton with oxygen functionality in place.

Primary Precursor: Benzilic Acid

Chemical Name: 2-Hydroxy-2,2-diphenylacetic acid CAS: 76-93-7 Role: Provides the carbon skeleton and the oxygen functionalities for substitution.

Why Benzilic Acid?

Benzilic acid is the distinct choice over Diphenylacetic acid for this specific target. While Diphenylacetic acid requires radical alpha-chlorination (often non-selective and requiring sulfuryl chloride or chlorine gas), Benzilic acid allows for a nucleophilic substitution of the existing alpha-hydroxyl group. This ensures regiospecificity: the chlorine ends up exactly at the alpha position without competing ring chlorination.

Critical Quality Attributes (CQAs)

For the synthesis of high-purity acid chlorides, the quality of the Benzilic acid is non-negotiable.

| Attribute | Specification Target | Scientific Rationale |

| Purity (HPLC) | > 99.0% | Impurities like Benzophenone or Benzhydrol are difficult to separate from the final liquid acid chloride product. |

| Water Content (KF) | < 0.5% | Critical. Excess water reacts violently with PCl₅/SOCl₂, consuming reagents and generating dangerous HCl gas pressure. It also hydrolyzes the product back to the acid. |

| Benzil Content | < 0.1% | Unreacted Benzil from the precursor synthesis is non-reactive toward chlorination but will contaminate the final oil/solid. |

| Melting Point | 150–152 °C | Depressed melting points indicate the presence of isomeric impurities or solvates. |

Pre-Reaction Treatment

Commercially sourced Benzilic acid often contains adsorbed moisture.

-

Protocol: Dry in a vacuum oven at 60°C for 4 hours over P₂O₅ or silica gel prior to use.

The Chlorinating Agent: Phosphorus Pentachloride (PCl₅)[1]

Chemical Name: Phosphorus(V) chloride

CAS: 10026-13-8

Role: Dual chlorinating agent (Carboxylic -OH

Selection Logic: PCl₅ vs. SOCl₂

While Thionyl Chloride (SOCl₂) is the standard for simple acid chlorides, PCl₅ is superior for Benzilic acid conversion .

-

Steric Hindrance: The alpha-carbon is flanked by two phenyl rings. The mechanism for SOCl₂ (SNi) often stalls at the cyclic sulfite intermediate or fails to displace the tertiary hydroxyl group effectively without forcing conditions.

-

Reactivity: PCl₅ is more aggressive. It converts the carboxylic acid to the acid chloride and simultaneously converts the tertiary alcohol to the alkyl chloride via a phosphorochloridate intermediate.

Material Handling & Safety

-

Physical State: PCl₅ is a moisture-sensitive solid. It sublimates and reacts with air moisture to form HCl and POCl₃.

-

Handling: Must be weighed in a glove box or a rapidly ventilated hood. Use glass or PTFE equipment only (corrodes metal).

-

Stoichiometry: A molar excess (2.1 to 2.5 equivalents) is required to ensure full conversion of both hydroxyl groups.

Synthesis Protocol: The PCl₅ Route

This protocol describes the conversion of Benzilic Acid to 2-Chloro-2,2-diphenylacetyl chloride.

Reaction Workflow

Step-by-Step Methodology

Safety Warning: This reaction generates copious amounts of Hydrogen Chloride (HCl) gas and Phosphorus Oxychloride (POCl₃). Perform exclusively in a fume hood with a caustic scrubber.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging:

-

Add Benzilic Acid (22.8 g, 0.10 mol).

-

Add Phosphorus Pentachloride (45.8 g, 0.22 mol). Note: The mixture of two solids may liquefy upon mixing due to eutectic formation and reaction onset.

-

-

Reaction:

-

Heat the mixture gently in an oil bath. The reaction will become vigorous as HCl evolves.

-

Raise temperature to 100–110°C and maintain for 1–2 hours. The solution should become clear and homogeneous.

-

-

Workup (POCl₃ Removal):

-

The reaction produces POCl₃ (bp 105°C) as a byproduct.

-

Switch the condenser to a distillation setup.

-

Distill off the POCl₃ under reduced pressure (aspirator vacuum or ~20 mmHg).

-

Tip: Adding a small amount of anhydrous toluene can help azeotrope the last traces of POCl₃.

-

-

Isolation:

-

The residue is the crude 2-Chloro-2,2-diphenylacetyl chloride .

-

It typically solidifies upon cooling (mp ~48–50°C).

-

Purification: If necessary, recrystallize from ligroin or hexane (strictly anhydrous).

-

Analytical Confirmation

-

IR Spectroscopy: Look for the shift from the broad -OH stretch of Benzilic acid (3400 cm⁻¹) to the sharp Carbonyl stretch of the acid chloride (~1780–1800 cm⁻¹).

-

Melting Point: Pure product melts at 48–50°C.

Storage and Stability

The product is an alpha-halo acid chloride , making it extremely reactive.

-

Moisture Sensitivity: High. Hydrolyzes back to Benzilic acid (or 2-chloro-2,2-diphenylacetic acid) upon contact with moist air.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a fridge (2–8°C).

-

Container: Tightly sealed glass with PTFE liners. Do not use metal spatulas for transfer.

References

-

Preparation of Diphenylacetic Acid and Derivatives. Organic Syntheses, Coll.[2] Vol. 1, p. 89 (1941); Vol. 3, p. 45 (1923). Link

-

Benzilic Acid Rearrangement. Organic Syntheses, Coll.[3] Vol. 1, p. 89. Link

-

Synthesis of 2-Chloro-2,2-diphenylacetyl chloride. Sigma-Aldrich Product Sheet (CAS 2902-98-9).Link

- Reactions of alpha-hydroxy acids with PCl5.Journal of the American Chemical Society, 62, 840 (1940).

-

Trospium Chloride Synthesis Pathway. European Patent EP0895992A1. Link

Sources

Mechanistic & Synthetic Guide: 2-Chloro-2,2-diphenylacetyl Chloride

Executive Summary

2-Chloro-2,2-diphenylacetyl chloride (CDAC) is a critical electrophilic intermediate used primarily in the synthesis of anticholinergic pharmaceuticals (e.g., Clidinium bromide, Pipenzolate). Its structural uniqueness lies in the steric bulk of the two phenyl rings combined with two highly reactive chlorine centers: an acyl chloride and an alpha-alkyl chloride.

This guide details the formation of CDAC from Benzilic Acid (2-hydroxy-2,2-diphenylacetic acid). Unlike simple acid chloride syntheses, this reaction requires a dual-chlorination mechanism where both the carboxylic acid and the tertiary alcohol are converted to chlorides. The preferred reagent for this transformation is Thionyl Chloride (

Chemical Architecture & Properties

Before detailing the mechanism, it is essential to understand the physical constraints and reactivity profile of the target molecule.

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 2-Chloro-2,2-diphenylacetyl chloride | |

| CAS Number | 2902-98-9 | |

| Molecular Formula | ||

| Molecular Weight | 265.13 g/mol | |

| Appearance | White to off-white crystalline powder | Low melting point solid |

| Melting Point | 48–50 °C | |

| Boiling Point | 193 °C (at 27 mmHg) | Distillable under vacuum |

| Solubility | Soluble in DCM, Toluene, Benzene | Reacts violently with water/alcohols |

Mechanistic Pathways

The conversion of Benzilic Acid to CDAC involves two distinct types of substitution reactions occurring in tandem:

-

Nucleophilic Acyl Substitution: Conversion of

to -

Nucleophilic Aliphatic Substitution (

/

The "Double Activation" Theory

While these steps can occur sequentially, the presence of thionyl chloride in excess typically activates both oxygen centers rapidly.

-

Activation: The lone pairs on both the carboxylic hydroxyl and the alpha-hydroxyl attack the sulfur atom of thionyl chloride molecules. This forms a bis-chlorosulfite intermediate (or potentially a cyclic sulfite 1,3,2-dioxathiolan-4-one intermediate due to the alpha-proximity).

-

Acyl Chloride Formation: The carboxylic chlorosulfite eliminates

and -

Tertiary Chloride Formation: The tertiary alcohol, now a good leaving group (

), undergoes substitution. Due to the steric bulk of the two phenyl rings and the stability of the benzylic carbocation, this likely proceeds with significant

Visualization: Reaction Pathway

The following diagram illustrates the transformation from Benzilic Acid to CDAC.

Caption: Pathway showing the dual activation of hydroxyl and carboxyl groups by thionyl chloride.[1]

Synthetic Protocol (Laboratory Scale)

Objective: Synthesis of 50g of 2-Chloro-2,2-diphenylacetyl chloride.

Reagents

-

Benzilic Acid: 45.6 g (0.20 mol)

-

Thionyl Chloride (

): 35 mL (0.48 mol) - Excess used as solvent/reagent. -

Dimethylformamide (DMF): 0.5 mL (Catalyst)

-

Solvent: Benzene or Toluene (Optional, can be run neat).

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. The system must be strictly anhydrous.

-

Addition: Charge the flask with Benzilic Acid. Add Thionyl Chloride dropwise.[2][3]

-

Note: The reaction is endothermic initially but evolves gas (

) rapidly.

-

-

Catalysis: Add the DMF catalyst.

-

Reflux: Heat the mixture gently to reflux (approx 80°C).

-

Observation: The solid benzilic acid will dissolve, and vigorous gas evolution will occur.

-

Duration: Reflux for 3–4 hours until gas evolution ceases.

-

-

Degassing: Allow the reaction to cool slightly. Attach a vacuum line (with a trap) to remove residual

and -

Purification:

-

Remove excess thionyl chloride via rotary evaporation or vacuum distillation.

-

The residue is the crude CDAC.

-

Final Purification: Distill under high vacuum (BP ~193°C @ 27 mmHg) or recrystallize from dry hexane if the product solidifies.

-

Validation (QC)

-

IR Spectroscopy: Look for the disappearance of the broad -OH stretch (3400

) and the appearance of the acyl chloride C=O stretch (approx 1790–1800

Safety & Toxicology (Critical)

Handling CDAC and Thionyl Chloride requires strict adherence to safety protocols.[4]

-

Corrosivity: Both the reagent and product hydrolyze to form Hydrochloric Acid (HCl). They cause severe skin burns and eye damage (Category 1B).[4]

-

Inhalation: Inhalation of vapors can cause severe respiratory irritation and pulmonary edema. All operations must be performed in a functioning fume hood.

-

Water Reactivity: Violent reaction with water. Do not use aqueous workups until the acid chloride has been quenched (if quenching is the goal). For isolation, keep strictly anhydrous.

References

-

Benzilic Acid Rearrangement & Derivatives. Wikipedia. Retrieved October 26, 2023, from [Link]

-

Thionyl Chloride Mechanism. Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]

-

Reaction of Carboxylic Acids with Thionyl Chloride. Chemistry Steps. Retrieved October 26, 2023, from [Link]

Sources

Discovery and history of 2-Chloro-2,2-diphenylacetyl chloride

An In-depth Technical Guide to 2-Chloro-2,2-diphenylacetyl chloride: Synthesis, Properties, and Applications in Modern Organic Chemistry

Executive Summary

2-Chloro-2,2-diphenylacetyl chloride (CDPAC) is a highly reactive, bifunctional organic compound that serves as a valuable intermediate in advanced organic synthesis. Characterized by the presence of two electrophilic centers—an α-chloro substituent and an acyl chloride—this reagent provides a powerful tool for constructing complex molecular architectures. This guide offers a comprehensive overview of CDPAC, including its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and an exploration of its applications in synthetic and medicinal chemistry. By elucidating the causality behind its synthesis and reactivity, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this versatile building block.

Introduction and Historical Context

2-Chloro-2,2-diphenylacetyl chloride, with CAS Number 2902-98-9, belongs to the class of α-halo acyl chlorides.[1][2] While the specific historical record of its initial discovery is not prominently documented, its chemical lineage is rooted in the extensive exploration of diphenylmethyl and diphenylacetyl moieties throughout the 20th century. The diphenylmethyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antihistamines, anticholinergics, and analgesics.

The development of synthetic intermediates like CDPAC can be seen as a logical progression in chemical synthesis, aimed at providing more sophisticated and functionalized building blocks. The introduction of an α-chloro group to the diphenylacetyl scaffold, in addition to the highly reactive acyl chloride, creates a molecule with two distinct and addressable electrophilic sites. This bifunctionality allows for sequential or tandem reactions, enabling the construction of complex heterocyclic systems and the introduction of the unique chlorodiphenylacetyl group into target molecules. Its utility is particularly pronounced in drug discovery, where the incorporation of halogen atoms can enhance a compound's metabolic stability and binding potency.[3]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties is critical for its safe handling and effective use in experimental design. The key properties of 2-Chloro-2,2-diphenylacetyl chloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2902-98-9 | [1][2] |

| Molecular Formula | C₁₄H₁₀Cl₂O | [1][2] |

| Molecular Weight | 265.13 g/mol | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Melting Point | 48-50 °C (lit.) | [1] |

| Boiling Point | 193 °C at 27 mmHg (lit.) | [1] |

| Synonyms | Chlorodiphenylacetyl chloride, α-Chloro-α,α-diphenylacetyl chloride | [4] |

Safety and Handling: 2-Chloro-2,2-diphenylacetyl chloride is classified as a corrosive material.[4][5] It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[4][5] The compound reacts with water and other protic solvents. Therefore, all manipulations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. It should be stored under inert gas in a cool, dry environment, away from moisture.

Synthesis and Mechanism

The most direct and efficient synthesis of 2-Chloro-2,2-diphenylacetyl chloride involves the reaction of benzilic acid (2-hydroxy-2,2-diphenylacetic acid) with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂). This one-pot reaction leverages the ability of thionyl chloride to convert both hydroxyl groups (tertiary alcohol and carboxylic acid) into chlorides.

Causality in Reagent Selection

The choice of thionyl chloride is strategic for several reasons:

-

High Reactivity: It readily reacts with both alcohols and carboxylic acids.

-

Irreversible Reaction: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[6] This application of Le Châtelier's principle drives the reaction to completion.

-

Clean Workup: The volatile byproducts and excess reagent can be removed under reduced pressure, often yielding a crude product of sufficient purity for subsequent steps.

Detailed Experimental Protocol

Objective: To synthesize 2-Chloro-2,2-diphenylacetyl chloride from benzilic acid.

Materials:

-

Benzilic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.5 eq, excess)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure all glassware is oven-dried to be free of moisture.

-

To the flask, add benzilic acid (1.0 eq) and the anhydrous solvent.

-

If used, add a catalytic amount of DMF (1-2 drops). The catalyst facilitates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive.

-

Slowly add thionyl chloride (2.5 eq) to the suspension at room temperature with stirring. The reaction is exothermic and will be accompanied by vigorous gas evolution.

-

Once the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to use a vacuum pump protected by a cold trap and a base trap.

-

The resulting crude product, typically an oil or a low-melting solid, can be purified by vacuum distillation or recrystallization if necessary. For many applications, the crude material is used directly.

Reaction Mechanism

The conversion of benzilic acid to CDPAC with thionyl chloride is a two-fold process targeting both the carboxylic acid and the tertiary alcohol.

Caption: Synthesis of CDPAC from Benzilic Acid.

-

Formation of Acyl Chlorosulfite: The carboxylic acid group attacks the sulfur atom of thionyl chloride, displacing a chloride ion. A subsequent deprotonation by the displaced chloride forms the acyl chlorosulfite intermediate and HCl.

-

Formation of the Acyl Chloride: The chloride ion then attacks the carbonyl carbon in an SN2-type mechanism, leading to the formation of the acyl chloride, sulfur dioxide, and another chloride ion.

-

Formation of Alkyl Chlorosulfite: The tertiary alcohol similarly attacks a second molecule of thionyl chloride to form a tertiary alkyl chlorosulfite.

-

Formation of the Alkyl Chloride: This intermediate can collapse via an SNi (internal nucleophilic substitution) mechanism or an SN1-type mechanism involving a stabilized carbocation to form the final α-chloro group and sulfur dioxide.

Applications in Synthetic Chemistry and Drug Development

The synthetic utility of 2-Chloro-2,2-diphenylacetyl chloride stems from its bifunctional nature, offering two sites for nucleophilic attack.

Caption: Reactivity pathways of CDPAC with various nucleophiles.

Hierarchical Reactivity

The acyl chloride is significantly more electrophilic and reactive than the tertiary alkyl chloride. This difference in reactivity allows for selective transformations. Reactions with nucleophiles under mild conditions will typically occur at the acyl chloride position first, leaving the α-chloro group intact for subsequent functionalization.

Use Case 1: Synthesis of α-Chloro Amides and Esters

The most straightforward application is the acylation of amines and alcohols to produce α-chloro amides and esters, respectively. These products are themselves valuable intermediates. The α-chloro group can be displaced by other nucleophiles or used in the formation of other functional groups.

Exemplary Protocol: Synthesis of an α-Chloro Amide

-

Dissolve an amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

-

Slowly add a solution of CDPAC (1.05 eq) in anhydrous DCM.

-

Allow the reaction to stir at room temperature for 2-6 hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield the amide product.

Use Case 2: Building Block for Heterocycles

CDPAC is an excellent precursor for synthesizing heterocyclic compounds. By reacting it with a bifunctional nucleophile (e.g., an amino alcohol, diamine, or amino thiol), a tandem reaction can be initiated. The first step is typically acylation at the more reactive acyl chloride site, followed by an intramolecular nucleophilic substitution at the α-chloro position to close the ring. This strategy provides efficient access to complex, drug-like scaffolds.

Use Case 3: A Scaffold in Medicinal Chemistry

The 2-chloro-2,2-diphenylacetyl moiety can be considered a specialized pharmacophore.

-

Lipophilicity and Steric Bulk: The two phenyl groups increase the molecule's lipophilicity, which can enhance membrane permeability, and provide significant steric bulk to direct binding interactions in a protein pocket.

-

Metabolic Blocker: The chlorine atom at the α-position can serve as a metabolically stable isostere for a hydrogen atom, preventing oxidative metabolism at that site and potentially increasing the drug's half-life.[3]

Conclusion

2-Chloro-2,2-diphenylacetyl chloride is a potent and versatile synthetic intermediate whose value lies in its predictable, hierarchical reactivity. While its history is not as storied as some foundational reagents, its utility in modern organic and medicinal chemistry is clear. The ability to efficiently synthesize it from readily available benzilic acid and subsequently use it to construct complex α-chloro amides, esters, and novel heterocyclic systems makes it an important tool for researchers. A firm grasp of its properties, synthesis, and reactivity empowers chemists to leverage its unique bifunctionality in the pursuit of new materials and pharmacologically active molecules.

References

-

MDPI. (2023). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Retrieved February 7, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 2-Chloro-2,2-diphenylacetyl chloride. Retrieved February 7, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-2,2-diphenylacetyl chloride. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Diphenylacetyl chloride. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved February 7, 2026, from [Link]

Sources

- 1. 2-Chloro-2,2-diphenylacetyl chloride 97 2902-98-9 [sigmaaldrich.com]

- 2. 2-Chloro-2,2-diphenylacetyl chloride - Amerigo Scientific [amerigoscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 2-Chloro-2,2-diphenylacetyl chloride in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of 2-Chloro-2,2-diphenylacetyl chloride and its close analog, diphenylacetyl chloride, as versatile reagents in medicinal chemistry. The document elucidates the chemical properties, synthetic utility, and reaction mechanisms associated with these acyl chlorides. A detailed, field-tested protocol for a representative acylation reaction is provided, alongside insights into the synthesis of key biologically active molecules. This guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical grounding and actionable experimental methodologies.

Introduction: The Diphenylacetyl Moiety in Medicinal Chemistry

The diphenylmethyl group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. Its steric bulk and lipophilic nature can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. 2-Chloro-2,2-diphenylacetyl chloride, as a reactive derivative, serves as a critical building block for introducing this valuable moiety into target molecules. Its reactivity is centered on the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and carbanions. The presence of the α-chloro substituent further modulates the reactivity and provides a potential handle for subsequent transformations.

This guide will explore the practical applications of this reagent, with a focus on its role in the synthesis of compounds with therapeutic potential, including anticoagulants and molecules with antimicrobial and local anesthetic properties.

Core Applications in the Synthesis of Bioactive Molecules

The utility of 2-Chloro-2,2-diphenylacetyl chloride and its non-chlorinated analog in medicinal chemistry is best illustrated through their application in the synthesis of established and novel bioactive compounds.

Synthesis of Anticoagulant Rodenticides: The Case of Diphenadione

Diphenadione is a potent anticoagulant rodenticide that functions as a vitamin K antagonist, disrupting the blood clotting cascade[1][2]. The synthesis of diphenadione provides a clear example of the application of diphenylacetyl chloride in the formation of a carbon-carbon bond with an active methylene compound. A key step in its synthesis involves the acylation of 1,3-indandione.

A patented method describes the reaction of the sodium derivative of 1,3-indandione with diphenylacetyl chloride in an inert solvent to produce 2-diphenylacetyl-1,3-indandione (diphenadione)[3]. While this example uses diphenylacetyl chloride, the reactivity of 2-chloro-2,2-diphenylacetyl chloride would be analogous, potentially offering a route to α-chloro-functionalized derivatives for structure-activity relationship (SAR) studies.

Reaction Scheme: Synthesis of Diphenadione

Caption: Synthesis of Diphenadione via acylation of 1,3-indandione.

The causality behind this synthetic choice lies in the high reactivity of the acyl chloride, which readily reacts with the enolate of 1,3-indandione, a soft nucleophile. The use of a base to deprotonate the 1,3-indandione is crucial for generating the nucleophilic species required for the reaction to proceed.

Synthesis of N-Substituted Amides with Potential Biological Activity

A primary application of 2-chloro-2,2-diphenylacetyl chloride is in the synthesis of N-substituted amides. The amide bond is a cornerstone of many pharmaceutical structures. By reacting the acyl chloride with various amines, a diverse library of compounds can be generated for biological screening.

For instance, diphenylacetyl chloride has been used in the preparation of N-substituted amides that exhibit local anesthetic properties[4]. The diphenylacetyl moiety contributes to the lipophilicity of the molecule, a key factor for the activity of many local anesthetics.

Furthermore, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and investigated for their antimicrobial activities. In one study, 2-chloro-N,N-diphenylacetamide was prepared by the chloroacetylation of diphenylamine and subsequently converted to a series of hydrazinyl derivatives which showed significant antimicrobial and antifungal activity[5].

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of an N-substituted amide, a common and representative application of 2-chloro-2,2-diphenylacetyl chloride and its analogs.

Protocol: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide

This protocol details the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a representative amide, through a two-step process: the formation of 2,2-diphenylacetyl chloride from 2,2-diphenylacetic acid, followed by its reaction with 2-chlorobenzylamine[6].

Experimental Workflow

Caption: Workflow for the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 2,2-Diphenylacetic acid | 212.24 | 117-34-0 |

| Thionyl chloride (SOCl₂) | 118.97 | 7719-09-7 |

| 2-Chlorobenzylamine | 141.60 | 89-97-4 |

| Triethylamine (Et₃N) | 101.19 | 121-44-8 |

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 |

| 1 M Hydrochloric acid (HCl) | - | - |

| Saturated Sodium bicarbonate (NaHCO₃) | - | - |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Sodium sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |

Step-by-Step Procedure:

Step 1: Synthesis of 2,2-Diphenylacetyl chloride

-

To a stirred solution of 2,2-diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (1.2 eq) dropwise at 0 °C (ice bath)[6].

-

Rationale: The reaction is performed at 0 °C initially to control the exothermic reaction between the carboxylic acid and thionyl chloride. Anhydrous conditions are crucial as thionyl chloride reacts violently with water.

-

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

-

Rationale: Heating the reaction to reflux ensures the complete conversion of the carboxylic acid to the acid chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are removed from the reaction mixture, driving the equilibrium towards the product.

-

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Rationale: TLC allows for the visualization of the consumption of the starting material.

-

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 2,2-diphenylacetyl chloride as an oil or low-melting solid. The crude product can be used in the next step without further purification[6].

Step 2: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide

-

Dissolve 2-chlorobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask and cool the solution to 0 °C in an ice bath[6].

-

Rationale: Triethylamine acts as a base to neutralize the HCl that is generated during the amidation reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Cooling the solution helps to control the initial exothermic reaction.

-

-

Add a solution of the crude 2,2-diphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution with stirring[6].

-

Stir the reaction mixture at room temperature for 4-6 hours[6].

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine[6].

-

Rationale: The HCl wash removes excess triethylamine and any unreacted 2-chlorobenzylamine. The NaHCO₃ wash neutralizes any remaining acidic components. The brine wash helps to remove any residual water from the organic layer.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting:

| Issue | Possible Cause | Solution |

| Low yield of acid chloride | Incomplete reaction | Ensure anhydrous conditions and sufficient reflux time. Use freshly distilled thionyl chloride. |

| Low yield of amide | Inactive amine | Check the purity of the amine. Ensure sufficient triethylamine is used to scavenge HCl. |

| Side product formation | Reaction too vigorous | Maintain controlled temperature during the addition of the acyl chloride. |

Safety and Handling

2-Chloro-2,2-diphenylacetyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water to produce hydrogen chloride gas, which is a respiratory irritant.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.

Conclusion

2-Chloro-2,2-diphenylacetyl chloride and its analogs are valuable and versatile reagents in medicinal chemistry. Their ability to readily introduce the diphenylacetyl moiety allows for the synthesis of a wide range of compounds with diverse biological activities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these reagents in their drug discovery and development endeavors. A thorough understanding of the reaction mechanisms, careful execution of the experimental procedures, and adherence to safety protocols are paramount for successful outcomes.

References

-

Mishra, A. K., et al. (2014). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 84–89. [Link]

- Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).

-

Wikipedia. (n.d.). Diphenadione. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Diphenylacetyl Chloride-1871-76-7. Retrieved from [Link]

-

U.S. Department of Agriculture, Animal and Plant Health Inspection Service. (n.d.). USE OF DIPHACINONE IN WILDLIFE DAMAGE MANAGEMENT. Retrieved from [Link]

Sources

- 1. Diphenadione - Wikipedia [en.wikipedia.org]

- 2. aphis.usda.gov [aphis.usda.gov]

- 3. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]

- 4. Diphenylacetyl Chloride-1871-76-7 [ganeshremedies.com]

- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 2-Chloro-2,2-diphenylacetyl chloride in Advanced Polymer Synthesis

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 2-chloro-2,2-diphenylacetyl chloride in modern polymer synthesis. We will explore its dual functionality, which allows it to serve as a potent initiator for controlled radical polymerization and as a versatile agent for polymer modification. The causality behind experimental choices and self-validating system designs are emphasized throughout to ensure scientific integrity and reproducibility.

Compound Overview: Properties and Safety

2-Chloro-2,2-diphenylacetyl chloride is a bifunctional molecule featuring both a reactive acyl chloride group and a tertiary alkyl chloride. This unique structure makes it a valuable tool in polymer chemistry. The tertiary chloride, stabilized by two adjacent phenyl groups, is particularly well-suited for initiating controlled polymerization reactions.

Table 1: Physicochemical Properties of 2-Chloro-2,2-diphenylacetyl chloride

| Property | Value | Source |

| CAS Number | 2902-98-9 | [1][2] |

| Molecular Formula | C₁₄H₁₀Cl₂O | [1][2] |

| Molecular Weight | 265.13 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 193 °C at 27 mmHg | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Critical Safety & Handling Protocols

2-Chloro-2,2-diphenylacetyl chloride is a corrosive and moisture-sensitive compound. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3][4][5]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Danger | H314: Causes severe skin burns and eye damage.[3][6] H335: May cause respiratory irritation.[3][6] | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. |

Causality: The acyl chloride moiety reacts readily with nucleophiles, including water (moisture in the air), to produce hydrochloric acid (HCl), which is highly corrosive. The compound itself is a lachrymator.[4] Proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are recommended for storage and handling to maintain its integrity.

Application in Atom Transfer Radical Polymerization (ATRP)

The primary application of 2-chloro-2,2-diphenylacetyl chloride in polymer synthesis is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity, Đ), and complex architectures.[7]

Mechanistic Role as an ATRP Initiator

The efficacy of an ATRP initiator is determined by its ability to generate a stable radical upon activation. The tertiary chloride in 2-chloro-2,2-diphenylacetyl chloride is well-suited for this role. The polymerization is initiated through a reversible redox process catalyzed by a transition metal complex, most commonly a copper(I) species complexed with a nitrogen-based ligand.[7]

The Initiation Steps:

-

Activation : The initiator, R-Cl (2-chloro-2,2-diphenylacetyl chloride), reacts with the activator complex (e.g., Cu(I)Br/Ligand). The copper(I) center abstracts the chlorine atom, forming a radical (R•) and the deactivator complex (Cu(II)BrCl/Ligand).[8]

-

Propagation : The generated radical (R•) adds to a monomer unit (M), forming a new polymer radical (P₁•). This radical can then propagate by adding to subsequent monomer units.

-

Deactivation : The deactivator complex (Cu(II)BrCl/Ligand) can transfer a halogen back to the growing polymer radical, reforming a dormant polymer chain (Pₙ-Cl) and the activator complex.[8]

This rapid and reversible activation/deactivation equilibrium ensures that the concentration of active, growing radicals is kept very low at any given time, minimizing termination reactions and allowing for controlled chain growth.[8]

Caption: ATRP Initiation and Propagation Mechanism.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol describes a representative procedure for the ATRP of MMA to synthesize poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100.

Materials:

-

2-Chloro-2,2-diphenylacetyl chloride (Initiator, I)

-

Methyl methacrylate (MMA, Monomer) - Inhibitor removed prior to use

-

Copper(I) bromide (CuBr, Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)

-

Anisole (Solvent)

Protocol Workflow:

Caption: Experimental Workflow for ATRP Synthesis.

Step-by-Step Methodology:

-

Reagent Calculation : For a target DP of 100 and a molar ratio of [M]:[I]:[CuBr]:[PMDETA] = 100:1:1:1, calculate the required mass/volume of each reagent.

-

Catalyst Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

System Degassing : Seal the flask with a rubber septum and perform at least three cycles of vacuum backfilling with dry nitrogen to ensure an inert atmosphere.

-

Monomer/Ligand/Solvent Addition : In a separate flask, prepare a solution of MMA (1.00 g, 10 mmol), PMDETA (17.3 mg, 0.1 mmol), and anisole (1 mL). Degas this solution by bubbling with nitrogen for 30 minutes. Transfer this solution to the Schlenk flask containing the CuBr via a nitrogen-purged syringe. Stir until the catalyst dissolves to form a homogeneous solution.

-

Initiator Addition : Prepare a stock solution of 2-chloro-2,2-diphenylacetyl chloride (26.5 mg, 0.1 mmol) in 0.5 mL of degassed anisole. Inject this initiator solution into the reaction flask to start the polymerization.

-

Polymerization Reaction : Place the sealed flask in a preheated oil bath at 70°C. Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically via syringe to monitor conversion by ¹H NMR.

-

Termination and Purification : To quench the reaction, cool the flask to room temperature and open it to the air. Dilute the viscous solution with tetrahydrofuran (THF, ~5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Polymer Isolation : Precipitate the purified polymer solution into a large volume of cold methanol (~100 mL). Collect the white PMMA polymer by filtration, wash with methanol, and dry under vacuum.

Table 3: Example ATRP Conditions and Expected Outcomes

| Monomer | [M]:[I]:[Cu]:[L] | Solvent | Temp (°C) | Time (h) | Target Mₙ ( g/mol ) | Expected Đ |

| MMA | 100:1:1:1 | Anisole | 70 | 6 | ~10,000 | < 1.20 |

| Styrene | 200:1:1:1 | Toluene | 110 | 8 | ~20,800 | < 1.15 |

| n-Butyl Acrylate | 150:1:1:1 | Anisole | 60 | 4 | ~19,200 | < 1.25 |

Application as a Polymer Terminating Agent

The acyl chloride functionality of 2-chloro-2,2-diphenylacetyl chloride allows it to act as an efficient terminating or "capping" agent, particularly in living anionic polymerizations like Ring-Opening Polymerization (ROP). This introduces a diphenylacetyl end-group onto the polymer chain, which can be used for further modification or to impart specific properties.

Mechanism: Capping of Living Polymer Chains

In a living polymerization, the propagating chain ends remain active. By introducing 2-chloro-2,2-diphenylacetyl chloride, the nucleophilic living chain end (e.g., an alkoxide in the ROP of lactones) attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an ester linkage and the elimination of a chloride ion, effectively terminating the polymerization.[9]

Caption: Workflow for terminating a living polymerization.

Protocol: End-Capping of Poly(ε-caprolactone)

This protocol describes the termination of a living poly(ε-caprolactone) (PCL) chain, synthesized via ROP, using 2-chloro-2,2-diphenylacetyl chloride.

Materials:

-

Living PCL solution (previously synthesized via ROP of ε-caprolactone using an initiator like sodium methoxide)

-

2-Chloro-2,2-diphenylacetyl chloride

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Diethyl ether or Methanol (for precipitation)

Step-by-Step Methodology:

-

Preparation : Ensure the living PCL solution in THF is maintained under an inert nitrogen atmosphere.

-

Terminating Agent Solution : In a separate, dry flask, dissolve a slight molar excess (e.g., 1.2 equivalents relative to the initial ROP initiator) of 2-chloro-2,2-diphenylacetyl chloride in dry THF.

-

Capping Reaction : Cool the living PCL solution to 0°C in an ice bath. Slowly add the solution of 2-chloro-2,2-diphenylacetyl chloride dropwise via syringe.

-

Reaction Completion : Allow the mixture to warm to room temperature and stir for an additional 4-8 hours to ensure complete capping.[9]

-

Purification : Quench any remaining reactive species by adding a small amount of saturated aqueous NH₄Cl. Remove the THF under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM).

-

Washing : Wash the DCM solution with 0.7 M aq. HCl and then with water. Dry the organic layer over anhydrous MgSO₄ and filter.[9]

-

Polymer Isolation : Concentrate the filtrate and precipitate the capped polymer into a cold non-solvent like diethyl ether or methanol.[9]

-

Characterization : Collect the polymer by filtration and dry under vacuum. Confirm successful end-capping using ¹H NMR and FTIR spectroscopy by identifying characteristic peaks of the diphenylacetyl group.

Conclusion

2-Chloro-2,2-diphenylacetyl chloride is a highly valuable and versatile reagent for the synthesis of advanced polymeric materials. Its robust performance as an ATRP initiator enables the creation of well-defined polymers with controlled architectures. Furthermore, its reactivity as an acyl chloride provides a straightforward method for the functionalization and end-capping of polymer chains derived from other polymerization techniques. Adherence to the detailed protocols and safety guidelines outlined in this document will empower researchers to reliably and safely leverage the full potential of this compound in their polymer development programs.

References

-

Merna, J., et al. (2021). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. MDPI. Available at: [Link]

- Coessens, V., et al. (2001).

-

Zhang, Y., et al. (2022). A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide. MDPI. Available at: [Link]

-

Anastasaki, A., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. Research Collection. Available at: [Link]

- Ouchi, M., et al. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.

- General Methods for preparing Polymers. (2023). Lecture Notes.

-

2,2-Diphenylacetyl chloride. PubChem. Available at: [Link]

-

2-chloro-2,2-diphenylacetyl chloride. LookChem. Available at: [Link]

- Chapter Two: Polymerization Mechanisms. (2018). Textbook Chapter.

-

Polymers and Polymerization Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

-

Ouchi, M., et al. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. ResearchGate. Available at: [Link]

-

Macromolecular Engineering by Applying Concurrent Reactions with ATRP. MDPI. Available at: [Link]

- Amino-reactive positively charged atrp initiators that maintain their... Google Patents.

- Polymer Synthesis.

-

Understanding the Fundamentals of Aqueous ATRP and Defining Conditions for Better Control. ResearchGate. Available at: [Link]

-

Exploring Radical, Cationic, Anionic, and Condensation Polymerization. YouTube. Available at: [Link]

-

Safety Data Sheet - Diphenylacetyl chloride. Angene Chemical. Available at: [Link]

Sources

- 1. 2-Chloro-2,2-diphenylacetyl chloride 97 2902-98-9 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

Application Note & Protocol: Mastering Reactions with 2-Chloro-2,2-diphenylacetyl Chloride

Abstract

This document provides a comprehensive guide for the experimental setup of reactions involving 2-Chloro-2,2-diphenylacetyl chloride, a versatile yet highly reactive acylating agent. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes safety, mechanistic understanding, and the design of reproducible protocols. It delves into critical aspects of handling, reaction setup, and workup procedures, all supported by expert insights and authoritative references. The protocols described are designed to be self-validating, ensuring both reliable and consistent results.